molecular formula C11H21NS B13341505 2,2-Dimethyl-N-(2-methylcyclopentyl)thietan-3-amine

2,2-Dimethyl-N-(2-methylcyclopentyl)thietan-3-amine

Cat. No.: B13341505
M. Wt: 199.36 g/mol
InChI Key: ZTCAAROCWWRIFL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(2-methylcyclopentyl)thietan-3-amine is an organic compound characterized by a thietane ring, which is a four-membered ring containing a sulfur atom. This compound is notable for its unique structure, which includes a cyclopentyl group and two methyl groups attached to the nitrogen atom. The presence of the thietane ring imparts distinct chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(2-methylcyclopentyl)thietan-3-amine typically involves the reaction of 2-methylcyclopentanone with a suitable amine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by the addition of the thietane precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(2-methylcyclopentyl)thietan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur-containing compounds.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

2,2-Dimethyl-N-(2-methylcyclopentyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-(2-methylcyclopentyl)thietan-3-amine involves its interaction with specific molecular targets. The thietane ring and the nitrogen atom play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclopentanol: A related compound with a cyclopentyl group and a hydroxyl group.

    2,2-Dimethylcyclopentanone: Similar in structure but lacks the thietane ring and nitrogen atom.

    2-Methylcyclopentanone: Another related compound with a cyclopentyl group and a carbonyl group.

Uniqueness

2,2-Dimethyl-N-(2-methylcyclopentyl)thietan-3-amine is unique due to the presence of the thietane ring, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C11H21NS

Molecular Weight

199.36 g/mol

IUPAC Name

2,2-dimethyl-N-(2-methylcyclopentyl)thietan-3-amine

InChI

InChI=1S/C11H21NS/c1-8-5-4-6-9(8)12-10-7-13-11(10,2)3/h8-10,12H,4-7H2,1-3H3

InChI Key

ZTCAAROCWWRIFL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NC2CSC2(C)C

Origin of Product

United States

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